molecular formula C8H24Cl4N4 B1439682 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride CAS No. 852392-58-6

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride

Cat. No.: B1439682
CAS No.: 852392-58-6
M. Wt: 318.1 g/mol
InChI Key: HITABVDJOBJPJE-UHFFFAOYSA-N
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Description

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride is a chemical compound with the molecular formula C8H20N4·4HCl. This compound is known for its potential therapeutic and industrial applications. It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride typically involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt. Industrial production methods may involve the reaction of triethylenetetramine with hydrochloric acid in an aqueous medium to yield the tetrahydrochloride salt .

Chemical Reactions Analysis

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under acidic conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include methanesulfonic acid, hydrogen gas, and various electrophiles. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential use as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases such as Wilson’s disease due to its copper-chelating properties.

    Industry: The compound is used in the production of epoxy resins and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride involves its ability to chelate metal ions, particularly copper(II) ions . This chelation process helps in the removal of excess copper from the body, making it useful in the treatment of Wilson’s disease. The compound acts by binding to copper ions and forming stable complexes that are excreted from the body.

Comparison with Similar Compounds

2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride is similar to other polyamine compounds such as triethylenetetramine (TETA) and diethylenetriamine . it is unique in its specific structure and the presence of the piperazine ring, which imparts distinct chemical and biological properties. Similar compounds include:

    Triethylenetetramine (TETA): A copper chelator used in the treatment of Wilson’s disease.

    Diethylenetriamine: Used in the production of epoxy resins and other industrial applications.

These compounds share similar chelating properties but differ in their specific structures and applications.

Properties

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4.4ClH/c9-1-3-11-5-7-12(4-2-10)8-6-11;;;;/h1-10H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITABVDJOBJPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCN.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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